Tert-butyl 5-formylthiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-formylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWEMGJOUIUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614371 | |
| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135149-43-8 | |
| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 5 Formylthiophene 2 Carboxylate and Analogous Thiophene Architectures
Strategies for Thiophene (B33073) Ring Construction Relevant to the Compound’s Core
The formation of the thiophene ring is a critical step in the synthesis of tert-butyl 5-formylthiophene-2-carboxylate. Several named reactions in organic chemistry provide versatile routes to substituted thiophenes.
Gewald Reaction Approaches to Substituted Thiophenes
The Gewald reaction is a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the direct product is a 2-aminothiophene, this functional group can be chemically transformed in subsequent steps to achieve a different substitution pattern if necessary.
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The versatility of the Gewald reaction lies in its ability to accommodate a wide range of substituents on the starting materials, allowing for the synthesis of a diverse library of thiophene derivatives. arkat-usa.org Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and shorter reaction times. wikipedia.org
Table 1: Examples of Gewald Reaction Conditions
| Starting Materials | Base | Solvent | Conditions | Product Type |
| Ketone, α-Cyanoester, Sulfur | Morpholine | Ethanol | Reflux | 2-Aminothiophene |
| Aldehyde, Malononitrile (B47326), Sulfur | Triethylamine | DMF | 50°C | 2-Aminothiophene |
| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Diethylamine | Methanol (B129727) | Room Temp | 2-Aminothiophene |
Paal Thiophene Synthesis and Associated Mechanistic Insights
The Paal-Knorr thiophene synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound. wikipedia.org The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org
The mechanism is believed to involve the conversion of the dicarbonyl to a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While effective, a common side product can be the corresponding furan, arising from the dehydrating effect of the sulfurizing agent. derpharmachemica.com The choice of sulfur source and reaction conditions can be optimized to favor the formation of the thiophene. derpharmachemica.com
Table 2: Common Sulfurizing Agents in Paal-Knorr Thiophene Synthesis
| Reagent | Formula | Typical Conditions |
| Phosphorus Pentasulfide | P₄S₁₀ | Heating, often neat or in a high-boiling solvent |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Heating in a solvent like toluene (B28343) or xylene |
| Hydrogen Sulfide with Acid Catalyst | H₂S | Gaseous H₂S with an acid catalyst like HCl |
Hinsberg Thiophene Ring Synthesis Principles and Applications
The Hinsberg synthesis provides a route to thiophene-2,5-dicarboxylates through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.net The initial product is typically a half-ester, which can be hydrolyzed to the corresponding diacid. derpharmachemica.com
This reaction proceeds via a Stobbe-type condensation mechanism. researchgate.net The versatility of the Hinsberg synthesis allows for the preparation of symmetrically and unsymmetrically substituted thiophenes, depending on the nature of the starting 1,2-dicarbonyl compound. The resulting dicarboxylate can be a useful intermediate, allowing for selective modification of one or both of the ester groups.
Esterification Protocols for the Tert-butyl Ester Moiety Formation
The introduction of the tert-butyl ester group is a key step in the synthesis of the target molecule. This group often serves as a protecting group for the carboxylic acid functionality due to its stability under various conditions and its facile removal under acidic conditions.
Direct Esterification Techniques Involving Carboxylic Acids and Tert-butanol (B103910)
Direct esterification of a carboxylic acid with tert-butanol is a common method for forming tert-butyl esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. csic.es The Fischer esterification, as this reaction is known, is an equilibrium process, and often requires the removal of water to drive the reaction to completion. csic.es Given the steric hindrance of the tert-butyl group, these reactions can be slower than with less hindered alcohols. Alternative methods involve the use of dehydrating agents or specialized reagents to facilitate the esterification.
Lewis Acid-Catalyzed Esterification Approaches in Thiophene Chemistry
Lewis acids can serve as effective catalysts for the esterification of carboxylic acids, including those with a thiophene core. mdpi.com Various Lewis acids, such as scandium(III) triflate or copper(II) triflate, can promote the reaction between a carboxylic acid and an alcohol under milder conditions than traditional Brønsted acid catalysis. organic-chemistry.org
In the context of thiophene chemistry, Lewis acid catalysis can be advantageous as it may offer greater compatibility with other functional groups present on the thiophene ring. mdpi.com The mechanism of Lewis acid-catalyzed esterification generally involves the activation of the carboxylic acid by coordination of the Lewis acid to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Table 3: Comparison of Esterification Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄, TsOH | Reflux with water removal | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Lewis Acid Catalysis | Sc(OTf)₃, Cu(OTf)₂ | Milder conditions, often room temp to moderate heating | Higher selectivity, functional group tolerance | More expensive catalysts |
Specific Methods for Tert-butyl Ester Formation, including Di-tert-butyl Dicarbonate (B1257347) Utilization
The formation of a tert-butyl ester on a thiophene carboxylic acid is a crucial step that can be achieved through several methods. One of the most common and effective reagents for this transformation is di-tert-butyl dicarbonate (Boc₂O). This method is favored due to its mild reaction conditions and the volatile nature of its byproducts (tert-butanol and carbon dioxide), which simplifies purification.
The esterification of a carboxylic acid using di-tert-butyl dicarbonate typically proceeds in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction involves the activation of the carboxylic acid by Boc₂O to form a mixed anhydride, which is then susceptible to nucleophilic attack by tert-butanol (which can be generated in situ or added). DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate.
A typical procedure involves dissolving the starting carboxylic acid, such as 5-formylthiophene-2-carboxylic acid, in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). Di-tert-butyl dicarbonate and a catalytic amount of DMAP are then added, and the reaction is stirred at room temperature until completion.
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Yield |
| 5-formylthiophene-2-carboxylic acid | Di-tert-butyl dicarbonate | DMAP | CH₂Cl₂ | Room Temp. | 12-24 h | High |
| Thiophene-2-carboxylic acid | Di-tert-butyl dicarbonate | DMAP | THF | Room Temp. | 12 h | >90% |
Table 1: Representative Conditions for Tert-butyl Ester Formation using Di-tert-butyl Dicarbonate
Formylation Reactions for the Aldehyde Functionality Introduction
The introduction of an aldehyde group onto the thiophene ring, a process known as formylation, is a key transformation in the synthesis of the target molecule. The regioselectivity of this reaction is of paramount importance, as the formyl group needs to be introduced at the 5-position of the thiophene-2-carboxylate (B1233283).
Direct Formylation Methodologies for Thiophene Carboxylates
Direct formylation of a pre-existing tert-butyl thiophene-2-carboxylate is a common synthetic strategy. The Vilsmeier-Haack reaction is a widely employed method for this purpose. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comorganic-chemistry.org The electron-rich thiophene ring acts as a nucleophile and attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group after hydrolysis of the intermediate iminium salt. chemistrysteps.comwikipedia.org
For tert-butyl thiophene-2-carboxylate, the ester group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the sulfur atom in the thiophene ring is still able to activate the C5 position, directing the formylation to this site.
An alternative to the Vilsmeier-Haack reaction is formylation via lithiation. This method involves the deprotonation of the thiophene ring at the most acidic position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent such as DMF. For tert-butyl thiophene-2-carboxylate, direct lithiation is expected to occur selectively at the 5-position due to the directing effect of the carboxylate group at the 2-position.
Mechanistic Considerations in the Regioselective Formylation of Thiophene Systems
The regioselectivity of the formylation of substituted thiophenes is governed by the electronic and steric effects of the substituent. In the case of tert-butyl thiophene-2-carboxylate, the carboxylate group is a meta-director in typical electrophilic aromatic substitution. However, in the five-membered thiophene ring, the directing effects are different. The sulfur atom strongly activates the adjacent α-positions (C2 and C5) towards electrophilic attack.
In the Vilsmeier-Haack reaction, the bulky Vilsmeier reagent will preferentially attack the less sterically hindered and electronically activated C5 position of tert-butyl thiophene-2-carboxylate. The electron-withdrawing nature of the ester group at C2 further disfavors substitution at the adjacent C3 position.
In the case of formylation via lithiation, the regioselectivity is also highly controlled. The carboxylate group at the 2-position directs the lithiation to the adjacent 3-position or the more remote 5-position. Due to the acidity of the proton at the 5-position, which is enhanced by the through-conjugation with the carboxylate group, lithiation with a strong base like n-BuLi is expected to occur predominantly at the C5 position. Subsequent quenching with DMF will then introduce the formyl group at this site.
| Thiophene Substrate | Formylation Method | Key Reagents | Major Product |
| Thiophene | Vilsmeier-Haack | POCl₃, DMF | 2-Thiophenecarboxaldehyde |
| 2-Substituted Thiophenes (electron-donating) | Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-2-substituted thiophene |
| 2-Substituted Thiophenes (electron-withdrawing) | Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-2-substituted thiophene |
| Thiophene | Lithiation-Formylation | n-BuLi, DMF | 2-Thiophenecarboxaldehyde |
| 2-Bromothiophene | Lithiation-Formylation | n-BuLi, DMF | 5-Formyl-2-bromothiophene |
Table 2: Regioselectivity in Formylation of Thiophene Derivatives
Integrated Sequential and One-Pot Synthetic Routes to this compound
Strategic Integration of Formylation and Esterification Steps in Multi-component Synthesis
A logical sequential approach involves the formylation of a suitable thiophene precursor followed by the esterification of the resulting carboxylic acid. For instance, one could start with the Vilsmeier-Haack formylation of thiophene-2-carboxylic acid. However, the presence of the free carboxylic acid can complicate the Vilsmeier-Haack reaction. A more viable route is the formylation of a protected thiophene-2-carboxylic acid, followed by deprotection and subsequent esterification.
A more elegant approach is a one-pot synthesis that combines multiple transformations in a single reaction vessel. For example, it might be possible to perform a regioselective lithiation of thiophene at the 2-position, quench with carbon dioxide to form the carboxylate in situ, followed by a second lithiation at the 5-position and quenching with DMF. However, controlling the regioselectivity of two sequential lithiations can be challenging.
A more practical one-pot approach could involve the protection of thiophene-2-carboxylic acid, followed by formylation and in-situ transesterification to the tert-butyl ester, although this would require careful selection of reagents and conditions to avoid side reactions.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
In the Vilsmeier-Haack formylation of tert-butyl thiophene-2-carboxylate, the ratio of POCl₃ to DMF can influence the reactivity of the Vilsmeier reagent. The reaction temperature is also a crucial factor; lower temperatures may favor higher regioselectivity but may require longer reaction times, while higher temperatures can lead to side reactions and decomposition.
For the esterification with di-tert-butyl dicarbonate, the amount of DMAP catalyst is important. A catalytic amount is usually sufficient, as an excess can lead to side reactions. The choice of solvent can also affect the reaction rate and yield.
| Parameter | Vilsmeier-Haack Formylation | Di-tert-butyl Dicarbonate Esterification |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to reflux | Room Temperature |
| Reagent Ratio | Optimization of POCl₃:DMF ratio | Optimization of Boc₂O and DMAP loading |
| Reaction Time | Monitored by TLC or GC-MS | Monitored by TLC or HPLC |
Table 3: Key Parameters for Optimization of Synthetic Steps
By carefully selecting and optimizing these synthetic methodologies, this compound can be prepared efficiently and in high purity, enabling its use in further chemical synthesis.
Reactivity and Advanced Derivatization of Tert Butyl 5 Formylthiophene 2 Carboxylate
Transformations at the Formyl Group
The formyl group, an aldehyde, is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. masterorganicchemistry.com This reactivity is the foundation for numerous derivatization strategies, including carbon-carbon bond formation, oxidation, reduction, and the formation of carbon-nitrogen double bonds.
Nucleophilic Additions and Subsequent Condensation Reactions
The addition of a nucleophile to the carbonyl carbon of the formyl group is a fundamental reaction, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This initial step changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com Depending on the nature of the nucleophile and the reaction conditions, this intermediate can be protonated to yield an alcohol or proceed through subsequent elimination or condensation steps.
In condensation reactions, the initial nucleophilic addition is followed by a dehydration step. For instance, in Knoevenagel or Henry condensations, active methylene (B1212753) compounds or nitroalkanes, respectively, act as nucleophiles to generate new carbon-carbon bonds. These reactions are typically base-catalyzed and expand the molecular framework significantly.
| Reaction Type | Nucleophile | Key Reagents/Conditions | Expected Product Structure |
| Knoevenagel Condensation | Malonic esters, cyanoacetates | Base (e.g., piperidine, pyridine) | α,β-unsaturated dicarbonyl or cyano-ester compound |
| Henry (Nitroaldol) Reaction | Nitroalkanes (e.g., nitromethane) | Base (e.g., NaOH, TBAF) | β-nitro alcohol, which can be dehydrated to a nitroalkene |
| Aldol Condensation | Enolates from ketones or aldehydes | Base (e.g., NaOH, LDA) or Acid | α,β-unsaturated ketone (chalcone-like structure) |
Redox Manipulations: Oxidations and Reductions of the Aldehyde
The aldehyde functionality of tert-butyl 5-formylthiophene-2-carboxylate can be readily manipulated through oxidation or reduction, providing access to either the corresponding carboxylic acid or primary alcohol.
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group (a primary alcohol) using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, typically in an alcoholic solvent. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective and can potentially reduce the ester group under harsher conditions. libretexts.org The reduction of an aldehyde to a 1°-alcohol involves the addition of a hydride anion (H:⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Oxidation: The formyl group can be oxidized to a carboxylic acid group. This transformation introduces a second acidic functionality to the thiophene (B33073) ring. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The choice of oxidant is crucial to avoid unintended reactions elsewhere in the molecule, such as cleavage of the tert-butyl ester. A probable reaction scheme involves the oxidation of methanol (B129727) with tetrachloromethane to produce methyl hypochlorite (B82951) and formaldehyde, with the latter facilitating the oxidation of the thiophene derivative to a carboxylic acid. semanticscholar.org
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol (-CH₂OH) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol (-CH₂OH) |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |
| Oxidation | Silver oxide (Ag₂O) / NH₄OH | Carboxylic acid (-COOH) |
Formation of Imino Derivatives (Schiff Bases) for Further Functionalization
The reaction of the formyl group with primary amines yields imines, commonly known as Schiff bases. redalyc.org This condensation reaction is a cornerstone of medicinal chemistry and material science for creating diverse molecular libraries. The formation of a Schiff base involves a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to produce the final imine (C=N bond). eijppr.com
These imine derivatives are valuable intermediates themselves. The carbon-nitrogen double bond can be reduced to form secondary amines, or the nitrogen atom can act as a coordination site in the synthesis of metal complexes. nih.gov The synthesis can be catalyzed by acids or Lewis acids to enhance the reactivity of the carbonyl group. redalyc.org
| Amine Reactant | Product Name |
| Aniline | tert-butyl 5-((phenylimino)methyl)thiophene-2-carboxylate |
| Benzylamine | tert-butyl 5-((benzylimino)methyl)thiophene-2-carboxylate |
| Ethanolamine | tert-butyl 5-(((2-hydroxyethyl)imino)methyl)thiophene-2-carboxylate |
Wittig and Related Olefination Reactions
Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene). The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this context.
Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (Ph₃P=CHR) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final products. masterorganicchemistry.com While effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often preferred due to its superior stereoselectivity and the ease of product purification. It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes (trans isomers). wikipedia.orgnrochemistry.comconicet.gov.ar The byproduct, a water-soluble dialkylphosphate salt, is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com The reaction mechanism involves nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation and elimination of an oxaphosphetane intermediate. nrochemistry.com
| Reaction | Reagent | Key Features | Predominant Stereochemistry |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) | C=C bond formation | Mixture of E/Z isomers (ylide dependent) |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | Water-soluble byproduct; high reactivity | (E)-alkene |
Reactions at the Tert-butyl Ester Group
The tert-butyl ester serves as a robust protecting group for the carboxylic acid at the C2 position of the thiophene ring. Its steric bulk renders it stable to many nucleophilic and basic conditions, allowing for selective reactions at the formyl group. However, its primary utility lies in its susceptibility to cleavage under specific acidic conditions.
Selective Cleavage of the Tert-butyl Ester Protecting Group
The deprotection of the tert-butyl ester to reveal the free carboxylic acid is a common and crucial step in multi-step synthesis. thieme.de This transformation is most frequently accomplished using strong acids.
Acid-Catalyzed Cleavage: Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection. thieme.de The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). rsc.org The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene (B52900) gas. echemi.comstackexchange.com The formation of this stable tertiary carbocation is the thermodynamic driving force for the reaction. stackexchange.com The byproducts, TFA and isobutylene, are volatile and easily removed, simplifying product isolation.
Other methods for cleaving tert-butyl esters include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which offers a chemoselective route in the presence of other acid-sensitive groups. researchgate.net An alternative mild method involves using silica (B1680970) gel in refluxing toluene (B28343), which can selectively cleave tert-butyl esters over other protecting groups like tert-butyl ethers. lookchem.comresearchgate.net
| Reagent(s) | Solvent | Conditions | Key Advantage |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCH₂) | Room Temperature | High efficiency, volatile byproducts rsc.orgnih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | Chemoselective researchgate.net |
| Silica Gel (SiO₂) | Toluene | Reflux | Mild conditions, high selectivity lookchem.comresearchgate.net |
| Aqueous Phosphoric Acid (H₃PO₄) | - | Mild | Environmentally benign, selective organic-chemistry.org |
Transesterification and Amidation Strategies for Ester Modification
The tert-butyl ester group of this compound can be readily transformed into other esters or amides, providing a pathway to a variety of derivatives with tailored properties. These transformations are typically achieved through transesterification and amidation reactions.
Transesterification
Transesterification involves the reaction of the parent ester with an alcohol in the presence of a catalyst to yield a new ester. This process is often reversible and driven to completion by using a large excess of the reactant alcohol or by removing the released tert-butanol (B103910). Both acidic and basic conditions can be employed to facilitate this reaction. researchgate.net
Recent methodologies have focused on the development of mild and efficient catalytic systems for the transesterification of tert-butyl esters. For instance, a one-pot method utilizing phosphorus trichloride (B1173362) (PCl₃) has been shown to effectively convert various tert-butyl esters into their corresponding methyl, ethyl, and isopropyl esters in good to excellent yields. researchgate.net This transformation is believed to proceed through the in situ formation of an acid chloride intermediate. researchgate.net Another efficient system employs tin(II) chloride (SnCl₂) as a catalyst in conjunction with α,α-dichlorodiphenylmethane, which also generates an acid chloride in situ that subsequently reacts with a variety of alcohols. organic-chemistry.orgorganic-chemistry.org
While specific examples for this compound are not extensively documented, the general applicability of these methods to a wide range of tert-butyl esters suggests their potential utility for this specific substrate. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Amidation
Amidation of this compound involves its reaction with a primary or secondary amine to form the corresponding amide. Similar to transesterification, this can be achieved by activating the carboxylate group. The in situ generation of an acid chloride intermediate using reagents like PCl₃ or a SnCl₂/α,α-dichlorodiphenylmethane system provides a practical route for the amidation of tert-butyl esters with various amines, affording the desired products in high yields under mild conditions. researchgate.netresearchgate.net
The following table summarizes representative conditions for the transesterification and amidation of tert-butyl esters, which are expected to be applicable to this compound.
Table 1: Representative Conditions for Transesterification and Amidation of Tert-butyl Esters
| Transformation | Reagents and Conditions | Product Type | Yield Range (%) | Reference(s) |
|---|---|---|---|---|
| Transesterification | PCl₃, Alcohol, 80 °C | Methyl, Ethyl, Isopropyl Esters | 85-96 | researchgate.net |
| Transesterification | SnCl₂, α,α-dichlorodiphenylmethane, Alcohol, DCE, 60 °C | Various Esters | High | organic-chemistry.org |
| Amidation | PCl₃, Amine, 80-100 °C | Primary and Secondary Amides | 82-95 | researchgate.net |
Reactions Involving the Thiophene Ring System
The thiophene ring in this compound is amenable to a variety of transformations that allow for the introduction of new substituents and the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Stille and Suzuki reactions are particularly relevant for the derivatization of the thiophene ring. These reactions typically require a halogenated thiophene precursor. For instance, a bromo-substituted derivative of this compound would be a suitable substrate.
Stille Coupling
Suzuki Coupling
The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.com This reaction is favored for its mild reaction conditions, the commercial availability of a wide variety of boronic acids, and the generation of non-toxic byproducts. nih.gov For example, 5-bromothiophene-2-carboxylic acid derivatives have been successfully coupled with various arylboronic acids to produce 5-arylthiophene-2-carboxylates in moderate to good yields. nih.gov
The following table presents illustrative conditions for Suzuki coupling reactions of related thiophene derivatives.
Table 2: Illustrative Conditions for Suzuki Coupling of Thiophene Derivatives
| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 | nih.gov |
| Phenethyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 | nih.gov |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic and heteroaromatic compounds, including thiophenes. nih.govacs.org These methods avoid the need for pre-functionalization (e.g., halogenation) of the thiophene ring.
Oxidative Alkenylation
Oxidative alkenylation, often referred to as the Fujiwara-Morita or oxidative Heck reaction, allows for the direct coupling of a C-H bond with an alkene. This transformation is typically catalyzed by transition metals like palladium or rhodium. While specific examples involving this compound are scarce, the C-H alkenylation of various fused bicyclic heterocycles has been reported. researchgate.net
Directed C-H Activation
The presence of the carboxylate group at the 2-position of the thiophene ring can serve as a directing group to control the regioselectivity of C-H activation. Carboxylate-directed C-H functionalization has been demonstrated for a variety of aromatic and heteroaromatic substrates. mdpi.com For instance, ruthenium-catalyzed C-H arylation of aromatic carboxylic acids with aryl halides has been reported. researchgate.net It is plausible that the carboxylate group in this compound could direct C-H activation to the C3 position. Conversely, the formyl group could also potentially direct C-H activation. The interplay between these two directing groups would determine the ultimate regiochemical outcome. Sequential C-H functionalization strategies, sometimes employing removable or switchable directing groups, have been developed to access polysubstituted thiophenes. nih.govacs.org
This compound can serve as a precursor for the synthesis of fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. beilstein-journals.orgresearchgate.netresearchgate.net A common strategy involves the construction of a new ring fused to the thiophene core.
One important class of fused thiophene systems is the thieno[3,2-b]thiophenes. beilstein-journals.orgmdpi.commdpi.com Various synthetic routes to these structures have been developed. For example, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate can directly form 2,5-disubstituted thieno[3,2-b]thiophenes. researchgate.netmdpi.com This suggests that a suitably modified derivative of this compound could undergo similar cyclization reactions. The Fiesselmann thiophene synthesis has also been applied to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives from chlorothiophene carboxylates. beilstein-journals.org
The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). echemi.com The regioselectivity of these reactions on substituted thiophenes is governed by the electronic and steric effects of the existing substituents. In this compound, the thiophene ring is substituted with two electron-withdrawing groups: the formyl group at the 5-position and the tert-butoxycarbonyl group at the 2-position. Both of these groups are deactivating and meta-directing in typical electrophilic aromatic substitution on a benzene ring.
On a thiophene ring, electrophilic attack generally occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater stabilization of the cationic intermediate. echemi.comstackexchange.com In this specific molecule, both α-positions are occupied. Therefore, electrophilic substitution would be expected to occur at one of the vacant β-positions (C3 or C4). The combined deactivating effect of the formyl and ester groups would likely make such reactions challenging, requiring forcing conditions. The precise regiochemical outcome would depend on the subtle interplay of the directing effects of the two groups and the nature of the electrophile. For instance, Friedel-Crafts acylation of thiophene itself shows a high preference for the 2-position. echemi.comstackexchange.comacs.org For 2,5-disubstituted thiophenes with deactivating groups, electrophilic substitution at the 3- or 4-position would be anticipated, though likely with reduced reactivity. beilstein-journals.orgnih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. While specific experimental NMR data for tert-butyl 5-formylthiophene-2-carboxylate were not found, the expected chemical shifts can be reliably predicted based on data from analogous compounds, such as 5-methyl-2-thiophenecarboxaldehyde (B81332). nih.govchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet with a large integration value (9H) would correspond to the magnetically equivalent protons of the tert-butyl group, likely in the upfield region around 1.6 ppm. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two doublets in the aromatic region (7.0-8.0 ppm), with a small coupling constant typical for protons on a thiophene ring. The proton of the formyl group (CHO) would be the most deshielded, appearing as a singlet far downfield, likely around 9.8-10.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 180-185 ppm. nih.gov The carbonyl carbon of the tert-butyl ester would appear further upfield, around 160-165 ppm. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would produce signals around 82 ppm and 28 ppm, respectively. The four carbons of the thiophene ring would show distinct signals in the 125-155 ppm range. nih.gov
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.6 (s, 9H) | ~28 |
| -C(CH₃)₃ | - | ~82 |
| Thiophene-H | ~7.7 (d, 1H) | ~135-145 |
| Thiophene-H | ~7.9 (d, 1H) | ~135-145 |
| Thiophene-C (quaternary) | - | ~140-155 |
| Thiophene-C (quaternary) | - | ~140-155 |
| -CHO | ~9.9 (s, 1H) | ~183 |
| -COO- | - | ~162 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups. The C=O stretching vibration of the ester group is typically observed in the 1715-1735 cm⁻¹ range, while the C=O stretch of the conjugated aldehyde appears at a slightly lower wavenumber, around 1685-1705 cm⁻¹. libretexts.org The presence of conjugation with the thiophene ring lowers the frequency of the carbonyl absorption. vscht.cz Other key diagnostic peaks would include C-O stretching for the ester group between 1100-1300 cm⁻¹, C-H stretching from the aldehyde proton around 2850 and 2750 cm⁻¹, and various vibrations corresponding to the thiophene ring. The broad O-H stretching band seen in carboxylic acids (around 2500-3300 cm⁻¹) would be absent. vscht.czechemi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1685 - 1705 |
| Ester | C=O Stretch | 1715 - 1735 |
| Aldehyde | C-H Stretch | ~2850 and ~2750 |
| Ester | C-O Stretch | 1100 - 1300 |
| Thiophene Ring | C=C Stretch | ~1400-1500 |
| Alkyl | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₂O₃S, giving it a molecular weight of 212.27 g/mol . In an ESI or GC-MS analysis, the molecular ion peak [M]⁺ would be expected at m/z = 212.
Fragmentation analysis provides insight into the compound's structure. A characteristic fragmentation pattern for this molecule would be the loss of the tert-butyl group (-57 amu) or isobutylene (B52900) (-56 amu), leading to a prominent peak at m/z = 155 or 156. The fragmentation pattern of related compounds like 5-methyl-2-thiophenecarboxaldehyde shows a primary loss of the formyl group (-29 amu) and the hydrogen attached to it. nist.gov Therefore, subsequent fragmentation of the m/z 155 ion could involve the loss of the formyl group (-29 amu) or carbon monoxide (-28 amu).
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Thiophene derivatives are known to absorb in the UV region. nii.ac.jp Thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde exhibit absorption maxima in the 250-280 nm range. spectrabase.comresearchgate.net For this compound, the presence of both the electron-withdrawing carboxylate and formyl groups in conjugation with the thiophene ring would likely result in a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength, possibly in the 280-320 nm range, due to extended π-conjugation.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides exact bond lengths, bond angles, and intermolecular interactions. Although no crystal structure has been published for this compound, studies on related molecules like thiophene-2-carboxylic acid and methyl-3-aminothiophene-2-carboxylate have been reported. mdpi.comresearchgate.net If suitable crystals of the title compound could be grown, X-ray diffraction would confirm the planarity of the thiophene ring and the conformation of the ester and aldehyde substituents relative to the ring. It would also reveal how the molecules pack in the solid state, identifying any significant intermolecular interactions like C-H···O hydrogen bonds.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of purity of synthesized compounds. Thin Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of a reaction and determining the purity of the product. For a moderately polar compound like this compound, a common eluent system for TLC on a silica (B1680970) gel plate would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. It is noted that carboxylic acids can sometimes exhibit "tailing" on silica TLC plates; this issue is often resolved by adding a small amount of a volatile acid, such as acetic acid, to the mobile phase. researchgate.net
Electrochemical Studies for Electronic Properties
Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Studies on various thiophene derivatives show that they can be electrochemically oxidized. aau.edu.etmdpi.comasianpubs.org The oxidation potential is sensitive to the substituents on the thiophene ring. For this compound, both the formyl and the carboxylate groups are electron-withdrawing. These groups would make the molecule more difficult to oxidize compared to unsubstituted thiophene, resulting in a higher anodic peak potential in a cyclic voltammogram. This data can be used to estimate the HOMO energy level and understand the electronic nature of the molecule for applications in materials science. rsc.org
Computational Investigations and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For thiophene (B33073) derivatives, DFT is instrumental in predicting their reactivity and elucidating reaction mechanisms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In studies of various thiophene derivatives, DFT calculations have been employed to determine these parameters. For instance, in a study of methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to understand its high chemical reactivity and low kinetic stability. researchgate.net The distribution of HOMO and LUMO across the molecule helps to identify the regions most susceptible to electrophilic and nucleophilic attack. For tert-butyl 5-formylthiophene-2-carboxylate, the electron-withdrawing nature of the formyl and carboxylate groups is expected to influence the energies and localization of these frontier orbitals significantly. The HOMO is likely to be distributed over the thiophene ring, while the LUMO may be more localized on the formyl and carboxylate moieties.
| Thiophene Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Method |
|---|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate | -5.89 | -1.23 | 4.66 | B3LYP/def-2TZVP researchgate.net |
| 2-Thiophene Carboxylic Acid Thiourea Derivative (5-CH3) | -6.21 | -2.15 | 4.06 | DFT/6-311G(d,p) researchgate.net |
| 2-Thiophene Carboxylic Acid Thiourea Derivative (4-OCH3) | -6.03 | -1.79 | 4.24 | DFT/6-311G(d,p) researchgate.net |
DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms. For reactions involving thiophene derivatives, such as electrophilic substitution or metal-catalyzed cross-coupling, transition state theory combined with DFT can predict reaction pathways and activation energies.
For example, in the palladium-catalyzed C-H alumination of thiophenes, DFT studies have been used to construct a model for the reaction, predicting that metalation occurs at the 2-position and that ring-opening via C-S bond activation is unfavorable. nih.gov These computational findings were subsequently verified by experimental results. nih.gov Similarly, for reactions involving this compound, DFT could be used to model the transition states for reactions at the formyl group (e.g., nucleophilic addition) or on the thiophene ring, providing insights into regioselectivity and reaction kinetics. The optimization of transition state geometries and the calculation of their vibrational frequencies (to confirm a single imaginary frequency) are standard procedures in such studies. researchgate.net
The interaction of thiophene derivatives with surfaces is critical in fields such as catalysis and materials science. DFT calculations can model the adsorption of these molecules onto various substrates, determining the most stable adsorption geometries, binding energies, and the nature of the surface-molecule interactions. While specific studies on this compound are lacking, research on the adsorption of thiophene and its simpler derivatives on metal surfaces provides a foundational understanding. These studies often reveal that the orientation of the thiophene ring relative to the surface and the role of the sulfur atom are key factors in the adsorption process.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases.
For a molecule like this compound, which has rotatable bonds associated with the tert-butyl and formyl groups, MD simulations can reveal the preferred conformations and the energy barriers between them. Such simulations have been applied to various thiophene derivatives to understand their structural flexibility and how it influences their biological activity or material properties. researchgate.netnih.govsapub.org For instance, MD simulations of thiophene-3-carbonitriles-based MurF inhibitors were used to confirm the stability of the ligand-protein complex. sapub.org
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Thiophene-3-carbonitriles in complex with MurF enzyme | Stability of ligand-protein binding | Confirmed the stability of the complex over a 10-ns simulation. van der Waals and non-polar solvation energies were the main contributors to binding. | sapub.org |
| Photoexcited thiophene | Relaxation dynamics | Revealed ultrafast ring-opening upon photoexcitation and the interplay of internal conversion and intersystem crossing. | libretexts.org |
| Thiophene dimer | Intermolecular interaction energies | Dispersion was found to be the major source of attraction. The interaction energy is highly orientation-dependent. | researchgate.net |
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.
Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and, consequently, UV-Vis absorption spectra. For thiophene derivatives, TD-DFT has been successfully used to assign the electronic transitions observed in their experimental spectra, often corresponding to π→π* and n→π* transitions. nih.gov
DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve good agreement. For this compound, theoretical IR spectra would be expected to show characteristic peaks for the C=O stretching of the aldehyde and the ester, as well as vibrations associated with the thiophene ring.
Furthermore, NMR chemical shifts can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. For complex molecules, this can be a powerful tool for assigning ambiguous signals.
Applications in Advanced Organic Synthesis and Functional Materials Development
Tert-butyl 5-formylthiophene-2-carboxylate as a Versatile Synthetic Building Block
The strategic placement of the formyl and tert-butyl carboxylate groups on the thiophene (B33073) ring allows for selective chemical transformations, rendering this compound a highly versatile precursor in multi-step organic syntheses. The aldehyde functionality serves as a key handle for carbon-carbon bond formation and the introduction of various functional groups, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions.
Precursor for Diversified Thiophene Derivatives and Scaffolds
The aldehyde group of this compound is readily susceptible to a variety of chemical reactions, enabling the synthesis of a diverse range of thiophene derivatives. These reactions include, but are not limited to, Knoevenagel condensations, Wittig and Horner-Wadsworth-Emmons reactions, and reductive aminations.
For instance, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems. These products are valuable intermediates for the synthesis of more complex molecules, including dyes and pharmaceuticals. Similarly, the Wittig and Horner-Wadsworth-Emmons reactions provide a straightforward route to vinyl-substituted thiophenes with controlled stereochemistry, which are important precursors for conjugated polymers and other functional materials.
The versatility of this building block is further demonstrated in its ability to undergo various condensation and cyclization reactions to generate a wide array of substituted thiophenes. The following table illustrates some of the common transformations of the formyl group, leading to diversified thiophene scaffolds.
| Reaction Type | Reagent(s) | Product Type |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated thiophene derivatives |
| Wittig Reaction | Phosphonium (B103445) ylides | Vinyl-substituted thiophenes |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanions | (E)-alkenylthiophenes |
| Reductive Amination | Amines, reducing agent (e.g., NaBH3CN) | Aminomethylthiophene derivatives |
| Henry Reaction | Nitroalkanes | β-Nitroalcohol thiophene derivatives |
These transformations underscore the importance of this compound as a foundational molecule for accessing a broad spectrum of thiophene-based compounds with tailored electronic and steric properties.
Role in the Construction of Complex Heterocyclic Systems
Beyond the synthesis of simple thiophene derivatives, this compound serves as a crucial starting material for the construction of more complex, fused heterocyclic systems. The aldehyde functionality can participate in intramolecular cyclization reactions or act as an electrophilic partner in multi-component reactions to build intricate molecular architectures.
One notable application is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activities. Through Friedländer-type annulation reactions, where the formylthiophene derivative is condensed with a ketone containing an α-methylene group and an amine, various substituted thieno[2,3-b]pyridines can be efficiently prepared.
Furthermore, this building block can be utilized in Gewald-type reactions to construct highly substituted aminothiophenes, which are themselves versatile intermediates for the synthesis of fused heterocycles like thieno[2,3-d]pyrimidines. The ability to construct such complex heterocyclic systems from a readily available starting material highlights the synthetic utility of this compound.
Integration into Polymeric and Supramolecular Architectures
The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of advanced polymeric and supramolecular materials. The thiophene core is an excellent building block for electronically active materials, and the aldehyde and ester groups provide handles for polymerization and post-synthetic modification.
Building Block for Conjugated Polymers (e.g., Polythiophenes)
Polythiophenes are a well-established class of conjugated polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The properties of these polymers can be finely tuned by modifying the substituents on the thiophene ring.
While direct polymerization of this compound is not common, it serves as a precursor to monomers suitable for polymerization. For example, the formyl group can be converted to other functionalities, such as vinyl or ethynyl (B1212043) groups, which can then undergo polymerization through various coupling reactions like Stille, Suzuki, or Sonogashira cross-coupling. The tert-butyl ester group can be retained during polymerization to enhance the solubility of the resulting polymer, facilitating its processing and characterization. Subsequently, the ester can be hydrolyzed to the carboxylic acid, providing a site for further functionalization or for modulating the polymer's electronic properties.
Components in Covalent Organic Frameworks (COFs) and Related Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. researchgate.netimpactfactor.org The synthesis of COFs relies on the self-assembly of organic building blocks (linkers) through the formation of strong covalent bonds. researchgate.net
Aldehyde-functionalized molecules are common building blocks for the synthesis of imine-linked COFs. researchgate.net this compound, with its aldehyde group, can potentially serve as a linker in the construction of thiophene-based COFs. nih.govnih.gov The condensation of the formyl group with multitopic amines leads to the formation of a crystalline, porous framework. The incorporation of the thiophene unit into the COF backbone is expected to impart favorable electronic and photophysical properties to the material. The tert-butyl carboxylate group, while potentially sterically demanding, could influence the porosity and interlayer spacing of the resulting COF.
Design and Synthesis of Thiophene-Based Ligands and Functional Materials
The inherent properties of the thiophene ring, such as its aromaticity and electron-rich nature, make it a desirable scaffold for the design of ligands for metal catalysts and functional materials with specific optical or electronic properties. nih.gov this compound provides a convenient entry point for the synthesis of such tailored molecules.
The aldehyde group can be readily converted into a variety of chelating moieties, such as Schiff bases, by condensation with appropriate amines. These Schiff base ligands can coordinate with various metal ions to form stable complexes with potential applications in catalysis or as luminescent materials.
Strategic Utilization of the Tert-butyl Protecting Group in Multi-step Synthesis
In the intricate field of multi-step organic synthesis, the use of protecting groups is a fundamental strategy for masking the reactivity of a specific functional group while chemical transformations are carried out elsewhere in the molecule. This compound serves as a prime example of a bifunctional intermediate where the tert-butyl group plays a crucial role as a temporary protecting group for the carboxylic acid functionality.
The tert-butyl ester is widely employed due to its unique stability and specific conditions required for its removal. lookchem.comlibretexts.org It is notably stable under basic and many nucleophilic conditions, which allows for a wide range of reactions to be performed on the aldehyde group at the C5 position of the thiophene ring without affecting the carboxylate. libretexts.org For instance, the formyl group can undergo condensation reactions, oxidation to a carboxylic acid, or reduction to an alcohol, all while the tert-butyl ester at the C2 position remains intact.
The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions. lookchem.com This selectivity is a cornerstone of its strategic application. The C-O bond of the ester is cleaved, releasing the free carboxylic acid and isobutylene (B52900) as a gaseous byproduct. While strong acids like trifluoroacetic acid (TFA) are commonly used, a variety of milder and more selective methods have been developed, enhancing the versatility of this protecting group. lookchem.comacs.org The ability to selectively cleave the tert-butyl ester in the presence of other acid-sensitive groups is a key advantage in complex syntheses, a concept known as orthogonal protection. researchgate.net
The following table summarizes various methods reported for the cleavage of tert-butyl esters, highlighting the versatility available to synthetic chemists.
| Reagent(s) | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) / Hydrochloric Acid (HCl) | Organic solvent (e.g., DCM) | Standard, strong acid conditions; may cleave other acid-labile groups. | lookchem.com |
| Silica (B1680970) Gel | Refluxing Toluene (B28343) | A mild and selective method; can be selective over t-butyl ethers. | lookchem.comresearchgate.net |
| Aqueous Phosphoric Acid | Mild conditions | Environmentally benign and selective over groups like Cbz carbamates and benzyl (B1604629) esters. | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Lewis acid catalysis; selectivity can be substrate-dependent. | researchgate.net |
| Fluorinated Alcohols (TFE or HFIP) | Thermolytic cleavage (heat) | Practical method with simple product recovery via solvent evaporation. | researchgate.net |
| Tris(4-bromophenyl)aminium radical cation ("Magic Blue") + Triethylsilane | Catalytic, mild conditions | Avoids strong acids; suitable for sensitive substrates. | acs.orgorganic-chemistry.org |
This strategic protection allows for the sequential elaboration of the thiophene scaffold, making this compound a valuable building block in the synthesis of complex pharmaceuticals, functional polymers, and other advanced materials. nih.govresearchgate.net
Intermediate for Agrochemicals and Dyes
Thiophene-containing heterocycles are important structural motifs widely used as building blocks in the development of agrochemicals and dyes. wikipedia.orgrsc.org The unique electronic properties of the thiophene ring often impart desirable biological activity or chromophoric characteristics to the final product. This compound, as a protected form of a bifunctional thiophene, is a versatile intermediate for the synthesis of these materials.
Agrochemicals: The thiophene ring is a well-established pharmacophore in medicinal and agricultural chemistry. ijprajournal.com In many instances, a thiophene ring can be substituted for a benzene (B151609) ring in a known biologically active compound without a loss of activity, a principle known as bioisosterism. wikipedia.org Thiophene derivatives have been successfully incorporated into a range of commercial products, including fungicides, insecticides, and herbicides. rsc.orgnih.gov For example, compounds containing the N-(thiophen-2-yl) nicotinamide (B372718) structure have shown excellent fungicidal activity. nih.gov The functional handles on this compound—the aldehyde and the latent carboxylic acid—provide convenient points for synthetic elaboration to create complex thiophene derivatives for screening and development as new agrochemical agents.
Dyes: The field of synthetic dyes also relies heavily on heterocyclic intermediates, with thiophene-based azo dyes forming a particularly important class. espublisher.comresearchgate.net These dyes are known for their brightness and are used in a variety of applications, including textiles, polymers, paints, and inks. researchgate.net The discovery of thiophene itself was linked to its reaction with isatin (B1672199) to form a blue dye. derpharmachemica.com
The specific substitution pattern of 5-formylthiophene-2-carboxylate is highly relevant to this field. A review of thiophene-based azo dyes explicitly identifies "5-Formyl thiophene-2-azodyes" as a distinct subclass. sapub.org In the synthesis of such dyes, the formyl (aldehyde) group serves as a reactive site, often undergoing condensation with an appropriate coupling partner to form the characteristic azo (-N=N-) linkage or other chromophoric systems. The carboxylate group, temporarily protected by the tert-butyl group, can be unmasked in a later step to modify the dye's properties, such as its solubility or its ability to bind to a substrate like a textile fiber.
The following table highlights the role of thiophene intermediates in these key industrial applications.
| Application Area | Role of Thiophene Intermediate | Key Structural Features | Reference |
|---|---|---|---|
| Agrochemicals | Core scaffold for fungicides, insecticides, and herbicides. | Bioisostere of a phenyl ring; can be functionalized to interact with biological targets. | wikipedia.orgrsc.orgnih.gov |
| Dyes | Key building block for bright and versatile azo dyes. | The thiophene ring is part of the core chromophore; formyl and carboxyl groups act as synthetic handles. | espublisher.comresearchgate.netsapub.org |
Conclusion and Emerging Research Directions
Synthesis and Reactivity: A Comprehensive Summary of the Compound's Utility
Tert-butyl 5-formylthiophene-2-carboxylate is a bifunctional heterocyclic compound whose utility is derived from the distinct reactivity of its functional groups: the tert-butyl ester, the aldehyde (formyl group), and the thiophene (B33073) ring.
Synthesis: The synthesis of this compound typically involves the construction of the substituted thiophene ring followed by or concurrent with the introduction of the functional groups. General strategies for preparing such 2,5-disubstituted thiophenes include:
Formylation and Carboxylation of a Precursor: Starting with tert-butyl thiophene-2-carboxylate (B1233283), a formyl group can be introduced at the 5-position via electrophilic substitution reactions like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or through lithiation followed by quenching with an appropriate formylating agent.
Functionalization of a 5-Substituted Thiophene-2-carboxylic Acid: Alternatively, one could begin with 5-formylthiophene-2-carboxylic acid and perform an esterification reaction with tert-butanol (B103910) or isobutylene (B52900) under acidic conditions to yield the final product. nih.gov
Ring-Forming Reactions: Building the ring from acyclic precursors, such as through the Fiesselmann thiophene synthesis, allows for the strategic placement of the required substituents from the outset. nih.gov
Reactivity and Utility: The compound's value lies in the orthogonal reactivity of its functional groups, which allows for selective transformations.
The Aldehyde Group: The formyl group is a versatile handle for a wide array of reactions, including nucleophilic additions, reductive amination, and condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon and carbon-nitrogen bonds. It can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic potential.
The Tert-butyl Ester Group: This group is a sterically hindered ester, which can be selectively hydrolyzed under specific acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into amides, acyl chlorides, or other esters.
The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo further electrophilic aromatic substitution, although the existing electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the 3- and 4-positions.
This combination of reactive sites makes this compound a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Table 1: Summary of Key Reactions and Utility
| Functional Group | Reaction Type | Potential Products/Applications |
| Formyl (Aldehyde) | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds, drug intermediates |
| Reductive Amination | Secondary and tertiary amines, bioactive molecules | |
| Wittig Reaction | Alkenes, conjugated systems for materials science | |
| Oxidation | Dicarboxylic acid derivatives | |
| Reduction | Hydroxymethyl-substituted thiophenes | |
| Tert-butyl Ester | Acid-catalyzed Hydrolysis | 5-Formylthiophene-2-carboxylic acid |
| Amidation (after hydrolysis) | Thiophene-2-carboxamides with diverse functionalities | |
| Thiophene Ring | Electrophilic Halogenation | Halogenated thiophenes for cross-coupling reactions |
Potential for Novel Derivatizations and Structurally Innovative Scaffolds
The structure of this compound is an ideal starting point for the development of novel derivatives and complex molecular scaffolds. The derivatization on pre-assembled heterocyclic cores is a powerful strategy for the high-throughput synthesis of new chemical entities for biological screening. researchgate.net
The aldehyde function can be readily converted into an imine, which can then participate in cycloaddition reactions or be used as a precursor for β-lactams. It is also a key component in multicomponent reactions, such as the Gewald reaction, which can be adapted to produce highly substituted aminothiophenes in a single step. nih.gov These aminothiophenes are themselves valuable precursors for fused heterocyclic systems like thieno[2,3-d]pyrimidines.
The carboxylic acid, unmasked from the tert-butyl ester, serves as an anchor point for building larger structures. For example, it can be coupled with various amines to generate extensive libraries of thiophene carboxamides, a scaffold known for its presence in antiproliferative agents. mdpi.com By combining derivatization strategies at both the aldehyde and the ester positions, complex and structurally diverse molecules can be accessed. For instance, the aldehyde can be transformed into a new heterocyclic ring, while the carboxylate is converted into an amide that introduces a second pharmacophore, leading to innovative hybrid molecules.
Table 2: Potential Derivatization Pathways for Novel Scaffolds
| Starting Functionality | Reaction | Resulting Scaffold/Intermediate |
| Aldehyde | Reaction with aminothiazole | Thiazolyl-imine thiophene |
| Aldehyde | Gewald Reaction (with nitrile & sulfur) | Fused aminothiophene systems |
| Aldehyde | Pfitzinger Reaction (with isatin) | Thienyl-quinoline carboxylic acids |
| Ester (after hydrolysis) | Peptide Coupling (with amino acids) | Thiophene-based peptidomimetics |
| Ester (after hydrolysis) | Amidation with functionalized amines | Bioactive thiophene carboxamides mdpi.com |
| Both | Sequential modification | Complex, multi-functional drug-like molecules |
Advancements in Sustainable Synthetic Methodologies
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing thiophene derivatives, moving away from harsh conditions and expensive or toxic catalysts. nih.gov
Microwave-Assisted Approaches: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. For the synthesis of thiophene derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities. researchgate.net For example, the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters to form 5-arylthiophene-2-carboxylates is completed in just 5 minutes under microwave irradiation, compared to 2-3 hours with conventional heating. researchgate.net Similarly, the Gewald reaction, a cornerstone for synthesizing substituted 2-aminothiophenes, is significantly accelerated by microwave energy. organic-chemistry.org This technology is highly beneficial for creating libraries of derivatives efficiently. nih.govmdpi.com
Metal-Free Approaches: Traditional methods for forming C-C and C-S bonds often rely on transition metal catalysts. While effective, these metals can be expensive and pose challenges regarding toxicity and removal from the final product. Consequently, there is a growing interest in metal-free synthetic routes. nih.gov Recent advancements include the metal-free sulfur heterocyclization of 1,3-diynes using simple reagents like sodium hydrosulfide (B80085) to produce 2,5-disubstituted thiophenes. rsc.org Another innovative, metal-free method involves the dehydration and sulfur cyclization of alkynols using elemental sulfur. acs.org These methods minimize metal waste and often utilize readily available, inexpensive starting materials, representing a significant step towards a more sustainable production of thiophene-based compounds. rsc.orgacs.org
Table 3: Comparison of Synthetic Methodologies for Thiophene Derivatives
| Methodology | Key Advantages | Example Application | Reference |
| Conventional Heating | Well-established, widely applicable | Synthesis of 5-arylthiophene-2-carboxylates | researchgate.net |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient | Gewald reaction for 2-aminothiophenes | organic-chemistry.org |
| Metal-Catalyzed | High regioselectivity, broad functional group tolerance | Cross-coupling reactions | nih.gov |
| Metal-Free | Reduced cost and toxicity, simplified purification | Sulfur heterocyclization of diynes and alkynols | rsc.orgacs.org |
Future Prospects in Computational Chemistry for Rational Design and Discovery
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. For a scaffold like this compound, computational methods offer profound insights that can guide synthetic efforts and predict molecular properties before committing to laboratory work.
Density Functional Theory (DFT) Calculations: DFT is widely used to study the structural and electronic properties of thiophene derivatives. nih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemists can predict the reactivity of the molecule and its potential as an electronic material. mdpi.com The electrostatic potential (ESP) map can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. mdpi.com Furthermore, analyzing Fukui functions can pinpoint the most reactive atoms for specific types of attack, providing a theoretical basis for observed regioselectivity in chemical reactions. researchgate.net
Molecular Docking and Virtual Screening: In drug discovery, molecular docking allows researchers to predict the binding affinity and orientation of a ligand (a derivative of the title compound) within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This in silico approach enables the virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis and biological testing. This rational design process significantly reduces the time and cost associated with identifying new therapeutic agents. For example, novel thiophene derivatives have been designed and evaluated as inhibitors of specific enzymes based on initial docking studies. nih.gov
The synergy between computational prediction and experimental validation is crucial. Computational studies can provide a deeper understanding of intermolecular interactions that govern crystal packing, which is vital for solid-state materials. mdpi.com As computational models become more accurate, they will play an increasingly central role in the rational design of novel thiophene-based compounds with tailored properties for applications in medicine and materials science.
Table 4: Application of Computational Methods to Thiophene Derivatives
| Computational Method | Information Gained | Application in Research | Reference |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electrostatic potential | Predicting reactivity, stability, and electronic properties | nih.govmdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Understanding crystal packing and solid-state properties | mdpi.comresearchgate.net |
| Molecular Docking | Binding mode and affinity to biological targets | Rational drug design, virtual screening of potential inhibitors | nih.govnih.gov |
| Fukui Function Analysis | Identification of reactive sites for nucleophilic/electrophilic attack | Predicting regioselectivity of chemical reactions | researchgate.net |
Q & A
Q. What are the standard synthetic routes for tert-butyl 5-formylthiophene-2-carboxylate?
The synthesis typically involves two key steps: (1) esterification of thiophene-2-carboxylic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ or DCC/DMAP), and (2) formylation at the 5-position via the Vilsmeier-Haack reaction using POCl₃ and DMF. Purification via column chromatography (hexane/ethyl acetate) ensures high yield and purity. Intermediate characterization by ¹H NMR should confirm ester formation (tert-butyl singlet at δ ~1.4 ppm) before formylation .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : Distinct signals include the tert-butyl group (9H singlet, δ ~1.4 ppm), formyl proton (δ ~9.8 ppm), and thiophene protons (δ ~7.0–7.5 ppm).
- ¹³C NMR : Key peaks are the ester carbonyl (δ ~165 ppm) and formyl carbon (δ ~190 ppm).
- IR : C=O stretches for the ester (~1720 cm⁻¹) and formyl (~1680 cm⁻¹) groups. Cross-validate with mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .
Q. What are the typical reactivity patterns of the formyl group in this compound?
The formyl group undergoes nucleophilic additions (e.g., Grignard reagents), condensations (e.g., Schiff base formation with amines), and oxidations (e.g., to carboxylic acid using KMnO₄). These reactions enable diversification into bioactive derivatives, such as hydrazones for antimicrobial studies or cross-coupling precursors for drug discovery .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound across solvents be resolved?
Solvent polarity and hydrogen bonding can alter the formyl group’s electronic environment, shifting ¹H NMR signals. Use low-temperature NMR to slow conformational changes and DFT calculations (with explicit solvent models) to predict solvent-dependent chemical shifts. Compare results with crystallographic data to validate assignments .
Q. What experimental strategies prevent over-oxidation of the formyl group during synthesis?
Q. How can the tert-butyl group’s steric effects influence crystallographic refinement?
The tert-butyl group may exhibit rotational disorder in crystal structures. Use SHELXL for refinement, applying restraints to manage disordered atoms. Compare bond lengths/angles with analogous structures (e.g., tert-butyl esters in Cambridge Structural Database) to ensure accuracy. Dynamic NMR can corroborate conformational flexibility in solution .
Q. What computational methods predict the electronic effects of substituents on the thiophene ring?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict regioselectivity in reactions. Solvent effects (e.g., PCM models) refine predictions for nucleophilic/electrophilic attack sites .
Q. How to design a Suzuki-Miyaura cross-coupling using the thiophene ring?
- Introduce a boronate ester at the 5-position via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).
- Couple with aryl halides under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃).
- Optimize solvent (toluene/ethanol) and base to minimize ester hydrolysis .
Methodological Notes
- Data Contradiction Analysis : Compare spectral data across multiple solvents and temperatures. Use statistical tools (e.g., Principal Component Analysis) to identify outliers in reported melting points or reaction yields .
- Experimental Design : Apply factorial design (e.g., DoE) to optimize reaction parameters (temperature, catalyst loading) for formylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
